molecular formula C19H24O5 B1237949 Gibberellin A51

Gibberellin A51

Cat. No.: B1237949
M. Wt: 332.4 g/mol
InChI Key: HHDWSDSMWJQURA-MHKXYFPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A51 is a lactone, a C19-gibberellin and a gibberellin monocarboxylic acid.

Scientific Research Applications

Gibberellin Signaling Mechanisms

Gibberellins, including Gibberellin A51, are essential phytohormones in plants, controlling a variety of growth and developmental processes. Research has focused on understanding how these hormones signal within plant cells. For example, Murase et al. (2008) revealed the structural basis of how gibberellins are recognized by their receptors, which is crucial for understanding their signaling mechanisms (Murase et al., 2008). Additionally, Ueguchi-Tanaka et al. (2005) identified the GIBBERELLIN INSENSITIVE DWARF1 gene in rice, which encodes a soluble receptor for gibberellins, offering insights into the molecular aspects of gibberellin signaling in plants (Ueguchi-Tanaka et al., 2005).

Role in Plant Growth and Development

Research has also focused on the role of gibberellins in various aspects of plant growth and development. For instance, Hua et al. (2013) studied the enzymatic characteristics of gibberellin A4 glucosyl ester hydrolysis by a rice β-D-glucosidase, which is related to the function of gibberellins in plant growth (Hua et al., 2013). Moreover, Sasaki et al. (2003) explored the regulatory role of gibberellins in rice, highlighting their importance in plant growth and development (Sasaki et al., 2003).

Potential Therapeutic Applications

Remarkably, Rowaiye et al. (2020) identified this compound as a potential allosteric inhibitor of the SARS-CoV-2 helicase, suggesting a novel application beyond plant biology (Rowaiye et al., 2020). This indicates a broader significance of gibberellins in areas like therapeutic research.

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11R,13R)-13-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C19H24O5/c1-9-5-18-6-10(9)3-4-12(18)19-8-11(20)7-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,14-,17-,18+,19-/m1/s1

InChI Key

HHDWSDSMWJQURA-MHKXYFPYSA-N

Isomeric SMILES

C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O

Canonical SMILES

CC12CC(CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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